N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSDHQVGLPWVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the direct coupling of 2-amino-6-methylbenzenethiol with 4-phenylbenzoyl chloride under aqueous conditions to form the benzothiazole core. The reaction proceeds via nucleophilic acyl substitution, where the thiol group attacks the carbonyl carbon of the acyl chloride, followed by cyclization to yield the benzothiazole ring.
Experimental Protocol
-
Reagents :
-
2-Amino-6-methylbenzenethiol (1.0 equiv)
-
4-Phenylbenzoyl chloride (1.2 equiv)
-
Water (solvent)
-
-
Conditions :
-
Stirring at room temperature for 3 hours
-
Neutralization with 1M HCl to pH 6–7
-
-
Workup :
-
Extraction with ethyl acetate
-
Column chromatography (petroleum ether/ethyl acetate, 3:1)
-
Yield and Characterization
-
Melting Point : 189–192°C
-
NMR Data :
Nitrosation-Cyclization of Thiourea Derivatives
Reaction Overview
This two-step approach begins with the formation of a thiourea intermediate by reacting 4-phenylbenzamide with ammonium thiocyanate. Subsequent nitrosation using tert-butyl nitrite (tBuONO) induces cyclization to form the benzothiazole ring.
Experimental Protocol
-
Step 1: Thiourea Formation
-
Reagents :
-
4-Phenylbenzamide (1.0 equiv)
-
NH4SCN (1.5 equiv)
-
HCl (catalytic)
-
-
Conditions :
-
Reflux in ethanol for 6 hours
-
-
-
Step 2: Nitrosation-Cyclization
-
Reagents :
-
Thiourea intermediate (1.0 equiv)
-
tBuONO (2.0 equiv)
-
THF (solvent)
-
-
Conditions :
-
Reflux for 3 hours
-
-
Yield and Characterization
-
Key Advantage : Avoids handling malodorous thiols.
Lawesson’s Reagent-Mediated Thioamide Cyclization
Reaction Overview
Lawesson’s reagent facilitates the conversion of N-(4-phenylbenzoyl)-6-methylbenzamide into a thioamide intermediate, which undergoes cyclization to form the benzothiazole.
Experimental Protocol
-
Reagents :
-
N-(4-Phenylbenzoyl)-6-methylbenzamide (1.0 equiv)
-
Lawesson’s reagent (0.5 equiv)
-
Toluene (solvent)
-
-
Conditions :
-
Reflux under nitrogen for 12 hours
-
Yield and Characterization
-
IR Data :
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield (%) | 68–72 | 55–60 | 75–80 |
| Reaction Time | 3 hours | 9 hours | 12 hours |
| Purification Complexity | Moderate | High | Low |
| Scalability | High | Moderate | High |
Method 3 emerges as the most efficient due to higher yields and simpler purification, albeit requiring stringent anhydrous conditions. Method 1 offers rapid synthesis but necessitates handling volatile thiols.
Mechanistic Insights and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-methyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents like bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It inhibits the MAPK/ERK signaling pathway, leading to the suppression of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound shares structural motifs with several synthesized derivatives:
- N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) (): Replaces the 4-phenylbenzamide group with a biphenyl carboxamide.
- N-(6-Methoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide (): Features methoxy substituents on both the benzothiazole and benzamide rings, increasing electron-donating effects and lipophilicity relative to the methyl group in the target compound .
- N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide (): Incorporates a trifluoromethyl group on the benzamide, introducing strong electron-withdrawing properties that could enhance metabolic stability .
Physicochemical Properties
Key data from analogs (melting points, yields, spectral features):
*BTZ: Benzothiazole
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological mechanisms, pharmacological effects, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 386.51 g/mol. The compound features a benzothiazole moiety, which is known for its biological significance, particularly in anticancer and antimicrobial activities.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. This interaction can influence cellular processes such as signal transduction and gene expression.
- Inhibition of Key Pathways : It may inhibit pathways crucial for cancer cell proliferation and survival, potentially leading to apoptosis in malignant cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines through mechanisms involving the activation of procaspase-3 to caspase-3 .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U937 (leukemia) | 5.0 | Activation of procaspase-3 |
| MCF-7 (breast) | 8.0 | Induction of apoptosis |
| HeLa (cervical) | 6.5 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cellular functions .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Studies
- Anticancer Screening : A study conducted on multicellular spheroids revealed that this compound significantly reduced tumor viability compared to controls, highlighting its potential as an effective anticancer agent .
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against resistant bacterial strains, suggesting it could be developed into a novel antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring can enhance potency and selectivity against targeted pathways.
Table 3: Structure-Activity Relationships
| Compound Variant | Biological Activity | Notes |
|---|---|---|
| N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)butanamide | Anticancer | Effective against various cancer cell lines |
| 4-cyano-N-(4-(6-methyl-1,3-benzothiazol-2-yl)phenyl)benzamide | Antimicrobial | Enhanced binding affinity due to cyano group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
